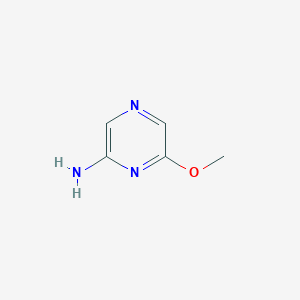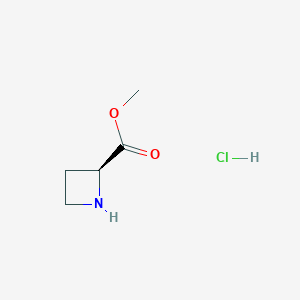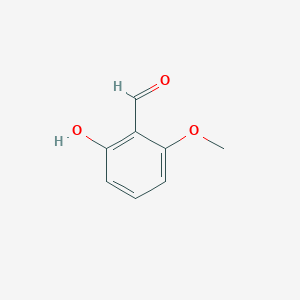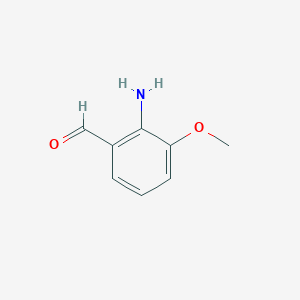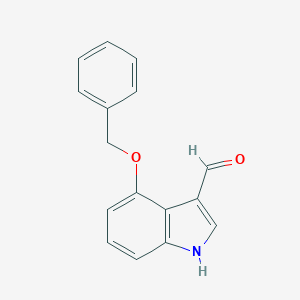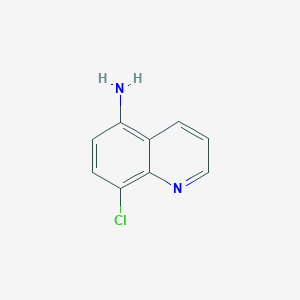
5-氨基-8-氯喹啉
描述
8-Chloroquinolin-5-amine is a chemical compound with the molecular formula C9H7ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
科学研究应用
8-Chloroquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.
作用机制
Target of Action
The primary target of 5-Amino-8-chloroquinoline is the 50S ribosomal subunit of bacteria . This compound acts as a bacteriostatic agent, inhibiting the growth of bacteria by binding to this subunit . It has been shown to be bactericidal against B. subtilis, E. coli, and A. aureus at concentrations of 0.2% .
Mode of Action
5-Amino-8-chloroquinoline interacts with its targets by binding to the 50S ribosomal subunit or 16S ribosomal RNA in bacteria . This binding inhibits protein synthesis, thereby preventing the growth of the bacteria . The mechanism of action of 5-Amino-8-chloroquinoline is similar to thioureas .
Biochemical Pathways
It is known that the compound interferes with protein synthesis in bacteria by binding to the 50s ribosomal subunit or 16s ribosomal rna . This disruption of protein synthesis can have downstream effects on various cellular processes, including cell growth and replication.
Pharmacokinetics
Similar compounds like chloroquine are known to undergo n-dealkylation primarily by cyp2c8 and cyp3a4 to n-desethylchloroquine
Result of Action
The primary result of the action of 5-Amino-8-chloroquinoline is the inhibition of bacterial growth. By binding to the 50S ribosomal subunit or 16S ribosomal RNA, it prevents protein synthesis, which is essential for bacterial growth and replication . This results in bacteriostatic activity, and at certain concentrations, it can be bactericidal .
生化分析
Biochemical Properties
5-Amino-8-chloroquinoline is known to interact with various biomolecules. It is a bacteriostatic agent that inhibits the growth of bacteria by binding to the 50S ribosomal subunit . This interaction disrupts protein synthesis, thereby inhibiting bacterial growth .
Cellular Effects
The effects of 5-Amino-8-chloroquinoline on cells are primarily related to its antimicrobial activity. It has been shown to be bactericidal against B. subtilis, E. coli, and A. aureus at concentrations of 0.2% . This suggests that 5-Amino-8-chloroquinoline can influence cell function by disrupting bacterial protein synthesis .
Molecular Mechanism
The molecular mechanism of action of 5-Amino-8-chloroquinoline involves binding to the 50S ribosomal subunit in bacteria . This binding inhibits protein synthesis, leading to bacterial growth inhibition .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinolin-5-amine typically involves the chlorination of quinoline derivatives. One common method is the amination of 8-chloroquinoline. This process can be carried out using various reagents and conditions, such as copper salts and D-glucose in aqueous ethanol, which act as a green solvent. Proline is often used as a ligand and proton source in this reaction .
Industrial Production Methods: Industrial production of 8-Chloroquinolin-5-amine may involve large-scale chlorination and amination processes. These methods are optimized for higher yields and purity, often using continuous-flow setups to enhance productivity and efficiency .
化学反应分析
Types of Reactions: 8-Chloroquinolin-5-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
相似化合物的比较
8-Aminoquinoline: Another derivative of quinoline, known for its antimalarial activity.
8-Chloroquinoline: Similar in structure but lacks the amine group at the 5-position.
5-Aminoquinoline: Similar but with the amine group at a different position.
Uniqueness: 8-Chloroquinolin-5-amine is unique due to the presence of both the chlorine atom and the amine group, which confer distinct chemical and biological properties.
属性
IUPAC Name |
8-chloroquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEHXKRRPLHNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497066 | |
| Record name | 8-Chloroquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75793-58-7 | |
| Record name | 8-Chloroquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloro-5-quinolinamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


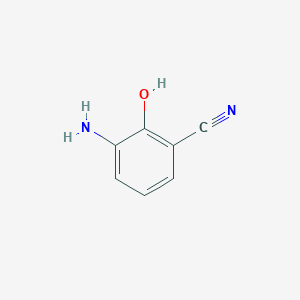
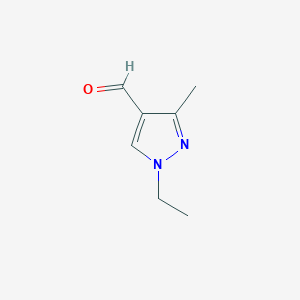
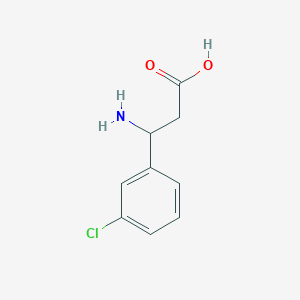
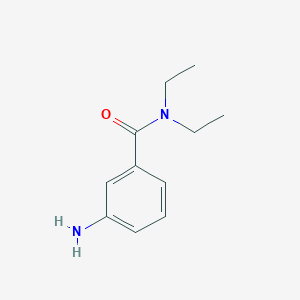
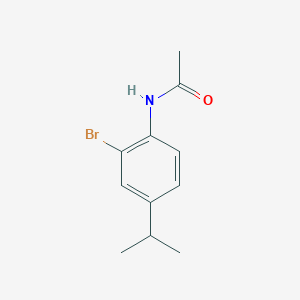
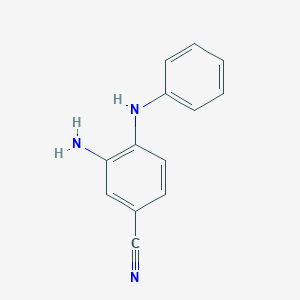
![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)
